molecular formula C16H12BrNO4S B6417509 N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 873675-00-4

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B6417509
CAS RN: 873675-00-4
M. Wt: 394.2 g/mol
InChI Key: RBXVMDLQPXNBOG-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a sulfonamide group (a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom), and a bromo-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene ring, the introduction of the bromo-methylphenyl group, and the attachment of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chromene ring provides a rigid, planar structure, the bromo-methylphenyl group is a bulky, electron-rich group, and the sulfonamide group can participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly volatile. The sulfonamide group could allow this compound to participate in hydrogen bonding, potentially affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential use as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical and clinical trials, and investigating potential side effects .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-10-8-12(17)3-5-14(10)18-23(20,21)13-4-6-15-11(9-13)2-7-16(19)22-15/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXVMDLQPXNBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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